DIBA

Description

Structure

3D Structure

Properties

IUPAC Name |

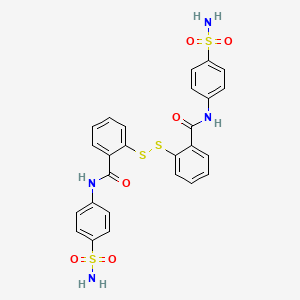

N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGJPHFQQMQGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938034 | |

| Record name | 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171744-39-1 | |

| Record name | DIBA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171744391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171744-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7254LUC92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent in organic synthesis, prized for its ability to selectively reduce a variety of functional groups. Its bulky nature and electrophilic character allow for fine-tuning of reactivity, most notably in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents. This guide provides an in-depth exploration of the core mechanism of DIBAL-H reduction, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Core Reduction Mechanism

At its heart, the DIBAL-H reduction mechanism is a two-step process involving Lewis acid-base coordination followed by an intramolecular hydride transfer. DIBAL-H exists as a dimer or trimer, but for mechanistic clarity, it is often represented as a monomer.[1][2] The aluminum center in DIBAL-H is electron-deficient and acts as a Lewis acid.

The general mechanism can be visualized as follows:

Step 1: Lewis Acid-Base Coordination: The electron-deficient aluminum atom of DIBAL-H coordinates to the Lewis basic oxygen of a carbonyl group (in esters, amides, lactones) or the nitrogen of a nitrile.[3][4] This coordination activates the carbonyl or nitrile group, making the carbon atom more electrophilic.

Step 2: Intramolecular Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum to the now highly electrophilic carbon atom of the substrate.[5] This transfer is intramolecular, occurring within the coordination complex, which makes the reaction efficient. This step results in the formation of a stable tetrahedral intermediate.[2] The stability of this intermediate, particularly at low temperatures, is the key to the selective partial reduction.[2]

Step 3: Hydrolysis: The reaction is quenched with an aqueous workup. This step serves to hydrolyze the aluminum-oxygen or aluminum-nitrogen bond, protonate the intermediate, and ultimately lead to the elimination of a leaving group (in the case of esters) to form the final aldehyde product.[5] For nitriles, hydrolysis of the resulting imine intermediate yields the aldehyde.

Reduction of Specific Functional Groups

Esters and Lactones to Aldehydes and Lactols

The partial reduction of esters to aldehydes is one of the most common applications of DIBAL-H.[3] To achieve this, the reaction is typically carried out at low temperatures, such as -78 °C (the sublimation point of dry ice), to prevent the tetrahedral intermediate from collapsing and being further reduced to a primary alcohol.[2][6] Lactones, which are cyclic esters, are similarly reduced to lactols (cyclic hemiacetals).[7][8]

Nitriles to Aldehydes

DIBAL-H is also highly effective for the reduction of nitriles to aldehydes. The mechanism follows the same general pathway: coordination of the nitrile nitrogen to the aluminum, followed by hydride transfer to the carbon, forming an imine-aluminum complex.[3] Aqueous workup then hydrolyzes the imine to the corresponding aldehyde.

Amides to Aldehydes or Amines

The reduction of amides with DIBAL-H can be more complex and substrate-dependent. While tertiary amides, such as Weinreb amides, can be effectively reduced to aldehydes, primary and secondary amides may yield a mixture of aldehydes and amines, or be fully reduced to amines, depending on the reaction conditions and the nature of the amide.[7][9]

α,β-Unsaturated Esters

The reduction of α,β-unsaturated esters with DIBAL-H can lead to either the corresponding α,β-unsaturated aldehyde or the allylic alcohol.[1][8] The outcome is highly dependent on the reaction conditions. At low temperatures and with a stoichiometric amount of DIBAL-H, the aldehyde is often the major product.[10] However, using excess DIBAL-H or higher temperatures can lead to the reduction of the carbonyl group to the allylic alcohol.[8]

Quantitative Data on DIBAL-H Reductions

The following table summarizes the reaction conditions and yields for the DIBAL-H reduction of various functional groups.

| Substrate Functional Group | Substrate Example | Equivalents of DIBAL-H | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| Ester | Ethyl Phenylacetate | 1.0 | Toluene | -70 | - | Phenylacetaldehyde | - | [8] |

| Ester | Methyl Dodecanoate | - | Toluene | -78 | - | Dodecanal | - | [6] |

| Lactone | Sugar Lactone | - | CH₂Cl₂ | -78 | 30 min | Lactol | 90 | [11] |

| Nitrile | Benzonitrile | 2.0 | - | 110 | - | Benzylamine | - | [8] |

| Nitrile | 3,4-Dicyanofuran | 2.0 | - | - | - | 3,4-Furandicarbaldehyde | - | [8] |

| Amide (Weinreb) | N-methoxy-N-methylbenzamide | - | Toluene | 0 | 5 min (DIBAL-H addition) | Benzaldehyde | - | [9] |

| Carboxylic Acid | Benzoic Acid | 2.0 | - | -70 | - | Benzaldehyde | - | [8] |

| α,β-Unsaturated Ester | Various | - | - | -97 | 1 s (flow reactor) | α,β-Unsaturated Aldehyde | Moderate to High | [10][12] |

Detailed Experimental Protocols

General Protocol for the Reduction of an Ester to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Ester (1.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)

-

DIBAL-H (1.0 M solution in a suitable solvent, e.g., hexanes or toluene, 1.0-1.2 eq)

-

Methanol

-

Aqueous solution for workup (e.g., 1 M HCl, saturated aqueous Rochelle's salt (potassium sodium tartrate), or water)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with the ester and anhydrous solvent.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The DIBAL-H solution is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction is stirred at -78 °C for the desired time (typically 1-3 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.

-

The reaction mixture is allowed to warm to room temperature.

-

The appropriate aqueous workup solution is added. If using Rochelle's salt, the mixture is stirred vigorously until two clear layers are observed. If using acid, the mixture is stirred and then transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

The crude product is purified by column chromatography or distillation as required.[7]

General Protocol for the Reduction of a Nitrile to an Aldehyde

The protocol for the reduction of a nitrile is very similar to that of an ester, emphasizing the need for anhydrous conditions and low temperatures.

Procedure:

-

Follow steps 1-4 as described in the ester reduction protocol, using the nitrile as the substrate.

-

After the reaction is complete, quench the reaction at -78 °C by the slow addition of methanol.

-

For the workup, an acidic solution (e.g., 1 M HCl) is typically used to facilitate the hydrolysis of the imine intermediate.

-

Follow steps 6-10 from the ester reduction protocol to isolate and purify the aldehyde product.

Conclusion

The DIBAL-H reduction is a cornerstone of modern organic synthesis, offering a reliable method for the selective reduction of various functional groups. A thorough understanding of its mechanism, particularly the role of the stable tetrahedral intermediate at low temperatures, is crucial for its successful application. By carefully controlling reaction parameters such as temperature, stoichiometry, and workup conditions, researchers can achieve high yields of desired products, making DIBAL-H an indispensable tool in the synthesis of complex molecules in the pharmaceutical and chemical industries.

References

- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient Partial Reduction of α,β‐Unsaturated Esters Using DIBAL‐H in Flow | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Properties and Reactivity of Diisobutylaluminium Hydride (DIBAL-H)

Introduction

Diisobutylaluminium hydride, commonly abbreviated as DIBAL-H, DIBAL, or DIBAH, is a powerful and highly selective organoaluminium reducing agent with the chemical formula (į-Bu₂AlH)₂.[1][2] It is an indispensable tool in modern organic synthesis, prized for its ability to perform delicate reductions that are often not possible with more powerful or less selective reagents like lithium aluminium hydride (LiAlH₄). This guide provides a comprehensive overview of its properties, reactivity, and handling protocols, tailored for professionals in research and development.

Physical and Chemical Properties

DIBAL-H is a colorless to pale yellow liquid that is commercially available as a neat substance or, more commonly, as a solution in inert organic solvents such as toluene, hexane, or tetrahydrofuran (THF).[1][3] Its pyrophoric nature, reacting violently with air and moisture, necessitates careful handling under an inert atmosphere.[4] The compound exists as a dimer or trimer in solution, with tetrahedral aluminium centers bridged by hydride ligands.[1][5]

Table 1: Physical and Chemical Properties of Diisobutylaluminium Hydride

| Property | Value | Citations |

| Chemical Formula | C₈H₁₉Al (Monomer) / C₁₆H₃₈Al₂ (Dimer) | [1] |

| Molecular Weight | 142.22 g/mol (Monomer) | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~0.798 g/cm³ | [1] |

| Melting Point | -80 °C | [1] |

| Boiling Point | 116–118 °C at 1 mmHg | [1] |

| Solubility | Highly soluble in non-polar solvents (hexane, toluene, DCM, diethyl ether). Reacts violently with water and protic solvents (e.g., methanol). | [5][6] |

Reactivity and Selectivity

DIBAL-H is classified as an electrophilic reducing agent.[2][5] The aluminium center is a Lewis acid that coordinates to the most electron-rich site of a substrate, typically the oxygen or nitrogen of a carbonyl or nitrile group.[7][8] This coordination activates the functional group for subsequent intramolecular hydride transfer. This mechanism is key to its unique selectivity.

The reactivity of DIBAL-H is highly dependent on reaction temperature. At low temperatures (typically -78 °C), reactions can often be stopped at an intermediate stage, which is crucial for the partial reduction of esters and nitriles to aldehydes.[5][8] At warmer temperatures, DIBAL-H is a more powerful reducing agent, capable of reducing esters and carboxylic acids to primary alcohols.[6]

Key Transformations:

-

Esters to Aldehydes: The most prominent application of DIBAL-H is the partial reduction of esters to aldehydes. This is performed using one equivalent of the reagent at -78 °C to prevent over-reduction to the alcohol.[7]

-

Nitriles to Aldehydes: Nitriles are reduced to an intermediate imine, which is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[7][8]

-

Lactones to Lactols: Cyclic esters (lactones) are cleanly reduced to lactols (cyclic hemiacetals).[3]

-

α,β-Unsaturated Esters to Allylic Alcohols: DIBAL-H selectively reduces the carbonyl group of conjugated esters, leaving the carbon-carbon double bond intact to produce allylic alcohols.[5]

-

Carboxylic Acids to Alcohols/Aldehydes: Carboxylic acids require multiple equivalents of DIBAL-H. At elevated temperatures, they are reduced to primary alcohols.[5] At low temperatures, reduction to the aldehyde is possible.[5]

-

Amides to Amines or Aldehydes: Tertiary amides are typically reduced to amines, while certain primary amides can be reduced to aldehydes.[7]

Caption: Reactivity of DIBAL-H with various functional groups.

Detailed Experimental Protocol: Reduction of an Ester to an Aldehyde

This section provides a generalized, detailed methodology for the selective reduction of an ester to an aldehyde using DIBAL-H.

Materials:

-

Ester (1.0 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether, or Toluene)

-

DIBAL-H solution (e.g., 1.0 M in hexanes, 1.05 equivalents)

-

Methanol (for quenching)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated ammonium chloride for workup.[3][9]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the ester (1.0 eq). The ester is dissolved in the chosen anhydrous solvent (e.g., 30 mL for 1.0 mmol of ester).[9]

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure the reaction stops at the aldehyde stage.[3][9]

-

Reagent Addition: DIBAL-H solution (1.05 eq) is added dropwise via syringe to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[9]

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1.5 to 2 hours.[3][9] Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.

-

Quenching: While still at -78 °C, the reaction is quenched by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[3] This is an exothermic process and must be done with caution.

-

Workup: The reaction is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt or ammonium chloride is added, and the mixture is stirred vigorously until two clear layers form (this can take several hours).[3][9] This step chelates the aluminium salts, breaking up the gelatinous precipitate that often forms.[6]

-

Extraction: The resulting suspension is filtered through a pad of Celite® to remove the aluminium salts, washing the filter cake with the extraction solvent (e.g., 3 x 100 mL of diethyl ether).[9] The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[3] The crude aldehyde can then be purified by flash column chromatography if necessary.[3]

Caption: Experimental workflow for ester reduction to an aldehyde.

Safety and Handling

DIBAL-H is a hazardous material that requires strict safety protocols.

-

Pyrophoricity: DIBAL-H and its concentrated hydrocarbon solutions can ignite spontaneously on contact with air.[4] It reacts violently with water, releasing flammable hydrogen gas.[4][10]

-

Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11]

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses, and appropriate chemical-resistant gloves (inspect gloves before use).[12] Work should be conducted in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials like water or oxidizers.[10][12]

-

Spills and Fire: Do not use water to extinguish a DIBAL-H fire. Use a Class D fire extinguisher (for combustible metals) or dry chemical powder like sand or soda ash.

-

First Aid: In case of skin contact, immediately immerse the affected area in cool water or wrap in wet bandages.[10][13] For eye contact, rinse cautiously with water for several minutes.[10] In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.[10]

Always consult the Safety Data Sheet (SDS) for the specific DIBAL-H solution being used before beginning any work.[4]

References

- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. nouryon.com [nouryon.com]

- 5. adichemistry.com [adichemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

- 10. echemi.com [echemi.com]

- 11. gelest.com [gelest.com]

- 12. employees.delta.edu [employees.delta.edu]

- 13. Diisobutylaluminium hydride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Diisobutylaluminium Hydride (DIBA-H) in the Laboratory

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the safety precautions and handling procedures required for the safe use of Diisobutylaluminium hydride (DIBA-H) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks associated with this pyrophoric and highly reactive reagent.

Chemical and Physical Hazards

Diisobutylaluminium hydride (this compound-H) is a powerful and versatile reducing agent used in organic synthesis.[1][2][3] However, its utility is matched by its hazardous nature. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Furthermore, it reacts violently with water and other protic solvents, releasing flammable hydrogen gas, which poses a severe fire and explosion risk.[1][4] this compound-H is also corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][4][5]

Table 1: Chemical Properties and Hazard Identification for this compound-H

| Property | Value |

| Chemical Formula | C₈H₁₉Al (monomer) |

| Appearance | Colorless to yellow liquid |

| Molar Mass | 142.22 g/mol (monomer) |

| Density | ~0.79 g/cm³ |

| Boiling Point | >110 °C |

| GHS Hazard Statements | H225: Highly flammable liquid and vapour.[5] H250: Catches fire spontaneously if exposed to air.[5] H261: In contact with water releases flammable gases.[5] H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] |

| NFPA 704 Diamond | Health: 3, Flammability: 3, Instability: 3 |

Engineering Controls and Personal Protective Equipment (PPE)

Due to its pyrophoric nature, all manipulations of this compound-H must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood or a glove box.[6] The work area should be free of flammable materials and ignition sources.[7] Emergency safety equipment, including a safety shower, eyewash station, and a Class D fire extinguisher, must be readily accessible.[1][8]

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound-H

| Body Part | Required PPE |

| Body | A flame-resistant lab coat, preferably made of antistatic material, is mandatory.[6] Standard cotton lab coats are not sufficient as they are flammable. |

| Eyes/Face | Tight-sealing chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[7] A full-face shield should be worn over the goggles, especially when handling larger quantities (>25 mL of solution).[7] |

| Hands | Wear compatible chemical-resistant gloves. Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's compatibility data for the specific solvent in which the this compound-H is dissolved.[6][7] Never wear flammable gloves (e.g., latex) and ensure no skin is exposed. |

| Footwear | Closed-toe, non-porous shoes that fully cover the feet are required.[1] |

// Styling edge [color="#4285F4"]; node [shape=rounded, penwidth=2]; A, B, C, D, E, F, G, H, I, J, K, L, M, N [pencolor="#5F6368"]; } caption: "Figure 1: Logical workflow for handling this compound-H."

Storage and Handling Procedures

This compound-H is typically supplied as a solution in an inert solvent like hexane or toluene in a Sure/Seal® bottle.[9][10]

-

Storage: Store containers in a cool, dry, well-ventilated area, away from water, oxidizing agents, and sources of ignition.[1][6] Containers must be kept tightly sealed under an inert gas and stored upright to prevent leakage.[6] If refrigerated, allow the container to warm to room temperature before use to prevent moisture condensation on the cap.[7]

-

Handling: All transfers of this compound-H must be performed using syringe or cannula techniques under a positive pressure of an inert gas.[9] Never add water to this compound-H.[4] Ensure the fume hood is clear of other flammable materials before starting work.[7]

Experimental Protocols

-

Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas. Place the reaction flask in the fume hood and maintain a positive pressure of inert gas (e.g., via a bubbler).

-

Syringe Preparation: Select a clean, dry syringe of the appropriate size with a long needle.[9] Purge the syringe with inert gas by drawing the gas from the reaction flask headspace and expelling it three times.

-

Transfer: Carefully remove the protective cap from the Sure/Seal® bottle. Puncture the septum with the inert gas inlet needle and then with the transfer syringe needle.

-

Withdrawal: Slowly withdraw the desired volume of this compound-H solution into the syringe. It is critical to keep the needle tip below the liquid level to avoid pulling pyrophoric vapor into the syringe.

-

Injection: Transfer the syringe to the reaction flask and slowly add the this compound-H solution to the reaction mixture, typically at a controlled temperature.

-

Cleaning: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an inert, high-boiling solvent (e.g., toluene) into a separate flask, followed by a careful quench with a protic solvent like isopropanol.

Quenching must be performed with extreme caution, as the reaction with protic solvents is highly exothermic and releases hydrogen gas.

-

Cooling: Cool the reaction vessel to 0 °C or below using an ice bath.

-

Initial Quench: Slowly and dropwise, add a suitable quenching agent. For this compound-H, cold methanol is a common choice.[9] Add the methanol at a rate that maintains a manageable reaction temperature and avoids excessive gas evolution.

-

Secondary Quench: After the initial vigorous reaction subsides, a more protic solvent like water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride can be added slowly to complete the quench.[9]

-

Workup: Once the quenching is complete and the mixture has reached room temperature, proceed with the standard aqueous workup.

// Styling edge [color="#34A853"]; node [shape=rounded, penwidth=2]; A, B, C, D, E, F, G, H, I, J, K [pencolor="#5F6368"]; } caption: "Figure 2: A typical experimental workflow."

Emergency Procedures

All laboratory personnel must be familiar with emergency procedures before working with this compound-H.

-

Minor Spill (<25 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Use a non-reactive absorbent material, such as dry sand or vermiculite, to cover the spill. Do NOT use paper towels or other combustible materials.

-

Carefully collect the absorbed material with non-sparking tools into a dry container.

-

Move the container to a safe location in the fume hood and slowly quench the material by adding isopropanol or another suitable alcohol.

-

Dispose of the quenched material as hazardous waste.

-

-

Major Spill (>25 mL or any spill outside a fume hood):

-

Alert everyone in the laboratory and activate the fire alarm.

-

Evacuate the area immediately.

-

Call emergency services (911) and inform them of the nature of the spill.[7]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

-

A fire involving this compound-H is a Class D fire.

-

NEVER use a water or carbon dioxide extinguisher , as they will react violently with this compound-H.

-

Use a Class D fire extinguisher (for combustible metals) or dry powder (e.g., Met-L-X, dry sand) to smother the fire.

-

For a large fire, evacuate immediately and call 911.

-

Skin Contact: Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes at an eyewash station for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

// Spill Path Spill_Size [label="Is Spill >25mL or\nOutside Fume Hood?"]; Spill_Minor [label="Minor Spill Protocol:\n1. Alert coworkers\n2. Cover with sand/vermiculite\n3. Collect & quench carefully", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Spill_Major [label="Major Spill Protocol:\n1. Alert ALL & pull fire alarm\n2. EVACUATE\n3. Call 911", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Fire Path Fire_Size [label="Is Fire Small & Contained?"]; Fire_Minor [label="Small Fire Protocol:\n1. Alert coworkers\n2. Use Class D Extinguisher\n3. If it spreads, evacuate", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Fire_Major [label="Large Fire Protocol:\n1. Alert ALL & pull fire alarm\n2. EVACUATE\n3. Call 911", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Exposure Path Exposure_Type [label="What Type of Exposure?"]; Skin_Contact [label="Skin Contact:\n1. Use safety shower for 15+ min\n2. Remove contaminated clothing\n3. Seek immediate medical aid", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Eye_Contact [label="Eye Contact:\n1. Use eyewash for 30+ min\n2. Hold eyelids open\n3. Seek immediate medical aid", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhalation [label="Inhalation:\n1. Move to fresh air\n2. Seek immediate medical aid", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Spill; Spill -> Spill_Size [label="Yes"]; Spill -> Fire [label="No"]; Spill_Size -> Spill_Major [label="Yes"]; Spill_Size -> Spill_Minor [label="No"];

Fire -> Fire_Size [label="Yes"]; Fire -> Exposure [label="No"]; Fire_Size -> Fire_Major [label="No"]; Fire_Size -> Fire_Minor [label="Yes"];

Exposure -> Exposure_Type [label="Yes"]; Exposure_Type -> Skin_Contact [label="Skin"]; Exposure_Type -> Eye_Contact [label="Eyes"]; Exposure_Type -> Inhalation [label="Inhalation"];

// Styling edge [color="#5F6368"]; } caption: "Figure 3: Decision tree for this compound-H emergencies."

Waste Disposal

All this compound-H contaminated waste, including quenched reaction mixtures, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of these materials in accordance with local, state, and federal regulations.[1] Never mix this compound-H waste with other waste streams, particularly aqueous or reactive wastes. The original Sure/Seal® bottle should be triple-rinsed with an inert solvent (e.g., toluene), with the rinsate being carefully quenched and disposed of as hazardous waste.

References

- 1. what is dibal h - HPMC manufacturer [hpmcmanufacturer.com]

- 2. Diisobutylaluminum hydride | C8H19Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. employees.delta.edu [employees.delta.edu]

- 6. research.uga.edu [research.uga.edu]

- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 8. blog.shipperswarehouse.com [blog.shipperswarehouse.com]

- 9. m.youtube.com [m.youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Comparative Analysis of DIBA-H and Lithium Aluminum Hydride for Ester Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reduction of esters is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The choice of reducing agent is critical, dictating the reaction's outcome, selectivity, and scalability. This technical guide provides a comprehensive comparison of two premier hydride reagents for ester reduction: Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminum hydride (LAH). We will delve into their reactivity, selectivity, and provide detailed experimental protocols and mechanistic insights to aid in reagent selection and reaction optimization.

Core Principles: Reactivity and Selectivity

Lithium aluminum hydride (LAH) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2] Its high reactivity, however, often leads to a lack of selectivity, making it challenging to target a specific functional group in a multifunctional molecule.[3] In the context of ester reduction, LAH typically reduces the ester functionality completely to the corresponding primary alcohol.[4][5]

Diisobutylaluminium hydride (DIBAL-H), on the other hand, is a sterically hindered and electrophilic reducing agent.[1][2] This steric bulk and electrophilicity afford it greater selectivity compared to LAH.[3] The most notable feature of DIBAL-H is its ability to partially reduce esters to aldehydes at low temperatures, a transformation not readily achievable with LAH.[4][6] At room temperature, however, DIBAL-H can also reduce esters to primary alcohols.[7]

Table 1: General Comparison of DIBAL-H and LAH for Ester Reduction

| Feature | Diisobutylaluminium hydride (DIBAL-H) | Lithium Aluminum Hydride (LAH) |

| Reactivity | Less reactive, more selective[3] | Highly reactive, less selective[3] |

| Primary Product | Aldehyde (at low temp., e.g., -78 °C)[4][6] | Primary Alcohol[4][5] |

| Mechanism | Electrophilic hydride transfer[1][2] | Nucleophilic hydride attack[1][2] |

| Stoichiometry | Typically 1-1.5 equivalents for aldehyde formation | Typically 0.5-1 equivalent (provides 4 hydrides) |

| Solvent Compatibility | Ethers (THF, Et2O), Hydrocarbons (Toluene, Hexane)[3] | Primarily Ethers (THF, Et2O) |

| Work-up | Aqueous quench (e.g., Rochelle's salt, dilute acid) | Careful aqueous quench (e.g., Fieser method) |

Quantitative Data: A Comparative Overview

While comprehensive side-by-side comparisons across a wide range of substrates are not always available in a single source, the following tables compile representative data from various studies to illustrate the typical performance of DIBAL-H and LAH in ester reductions.

Table 2: Reduction of Esters to Aldehydes with DIBAL-H

| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |

| Ethyl benzoate | DIBAL-H (1.5 eq) | Toluene, -78 °C | 3 h | 85 | [General procedure] |

| Methyl 4-chlorobenzoate | DIBAL-H (1.2 eq) | CH2Cl2, -78 °C | 2 h | 92 | [General procedure] |

| Ethyl octanoate | DIBAL-H (1.5 eq) | Hexane, -70 °C | 4 h | 88 | [General procedure] |

Table 3: Reduction of Esters to Primary Alcohols with LAH

| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |

| Ethyl benzoate | LAH (1.0 eq) | THF, 0 °C to rt | 2 h | 95 | [General procedure] |

| Methyl oleate | LAH (1.5 eq) | Diethyl ether, reflux | 1 h | 98 | [General procedure] |

| Diethyl phthalate | LAH (2.0 eq) | THF, rt | 3 h | 93 | [5] |

Mechanistic Pathways

The differing outcomes of DIBAL-H and LAH reductions stem from their distinct reaction mechanisms.

DIBAL-H Reduction of an Ester to an Aldehyde

The reduction of an ester with DIBAL-H at low temperature proceeds through a stable tetrahedral intermediate. The electrophilic aluminum center coordinates to the carbonyl oxygen, activating the ester. Hydride transfer then occurs to form a relatively stable aluminum-alkoxide intermediate. At low temperatures, this intermediate does not collapse to the aldehyde until aqueous workup.

LAH Reduction of an Ester to a Primary Alcohol

The potent nucleophilic nature of the hydride in LAH leads to a different pathway. The initial hydride attack on the ester carbonyl forms a tetrahedral intermediate which rapidly collapses, expelling the alkoxide leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide, which is then protonated during workup to yield the primary alcohol.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the reduction of an ester to an aldehyde using DIBAL-H and to a primary alcohol using LAH.

General Procedure for the Reduction of an Ester to an Aldehyde with DIBAL-H

Materials:

-

Ester (1.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)

-

DIBAL-H (1.0 M solution in hexanes, 1.1-1.5 equiv)

-

Methanol

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

A solution of the ester in an anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DIBAL-H solution is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for the desired time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.

-

The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.

-

The layers are separated, and the aqueous layer is extracted with the chosen organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

-

Purification is performed by flash column chromatography if necessary.[8][9]

General Procedure for the Reduction of an Ester to a Primary Alcohol with LAH

Materials:

-

Lithium aluminum hydride (LAH) (0.5-1.0 equiv)

-

Anhydrous diethyl ether or THF

-

Ester (1.0 equiv)

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of LAH in anhydrous ether or THF is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of the ester in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

The reaction is cooled to 0 °C and cautiously quenched using the Fieser work-up procedure: slow, sequential dropwise addition of x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water (where x is the mass of LAH in grams).

-

The resulting granular precipitate is stirred for 15-30 minutes and then filtered through a pad of Celite®.

-

The filter cake is washed thoroughly with the organic solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary alcohol.

-

Purification can be achieved by distillation or flash column chromatography.

Conclusion

The choice between DIBAL-H and LAH for ester reduction is dictated by the desired synthetic outcome. For the selective partial reduction of esters to aldehydes, DIBAL-H at low temperatures is the reagent of choice. For the complete reduction of esters to primary alcohols, the more powerful and often more efficient LAH is preferred. A thorough understanding of the reactivity, selectivity, and mechanistic nuances of each reagent, as outlined in this guide, is paramount for the successful design and execution of these critical synthetic transformations in research and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. organic chemistry - Why is LiAlH4 a stronger reducing agent than DIBAL-H - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 7. 6. (10pts) Methyl benzoate undergoes reduction with | Chegg.com [chegg.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. rsc.org [rsc.org]

A Deep Dive into the Chemoselectivity of Diisobutylaluminum Hydride (DIBA-H)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminum hydride (DIBA-H) stands as a cornerstone reagent in modern organic synthesis, prized for its versatility and, most notably, its tunable chemoselectivity. As a bulky and electrophilic reducing agent, its reactivity can be meticulously controlled by modulating reaction parameters, enabling the selective reduction of one functional group in the presence of others. This technical guide provides an in-depth exploration of the core principles governing the chemoselectivity of this compound-H, supported by quantitative data, detailed experimental protocols, and visual aids to empower researchers in leveraging this reagent for complex molecular synthesis.

Core Principles of this compound-H Chemoselectivity

The reactivity of this compound-H is primarily dictated by a combination of factors: the inherent electronic and steric properties of the substrate's functional groups, the stoichiometry of the reagent, the reaction temperature, and the choice of solvent. Unlike nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄), this compound-H acts as a Lewis acid, coordinating to the most Lewis basic site in a molecule—typically the oxygen or nitrogen of a carbonyl or nitrile group—prior to hydride delivery.[1][2] This initial coordination step is crucial to its mechanism and selectivity.

The bulky isobutyl groups surrounding the aluminum center impart significant steric hindrance, which plays a pivotal role in differentiating between various functional groups and even between different positions within the same molecule.[2][3] Furthermore, the single hydride available for transfer from each molecule of this compound-H allows for precise stoichiometric control, which is essential for partial reductions.[2]

The most critical factor for controlling the extent of reduction is temperature.[1][3] Low temperatures, typically -78 °C, are famously employed to trap the reaction at an intermediate stage, which upon workup yields a less reduced product, such as an aldehyde from an ester or a lactol from a lactone.[3][4] At higher temperatures, the intermediate is often unstable and undergoes further reduction to the corresponding alcohol.[5]

Data Presentation: Quantitative Analysis of this compound-H Reductions

The following tables summarize the quantitative outcomes of this compound-H reductions, offering a comparative look at its chemoselectivity under various conditions.

| Substrate Functional Group | Product Functional Group | Stoichiometry (this compound-H) | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Ester | Aldehyde | 1.0 - 1.2 equiv. | -78 | 70-95 | [3][4] |

| Ester | Primary Alcohol | ≥ 2.0 equiv. | 0 to RT | >90 | [4] |

| Nitrile | Aldehyde | 1.0 - 1.2 equiv. | -78 to 0 | 70-90 | [2][3] |

| Nitrile | Primary Amine | ≥ 2.0 equiv. | 0 to RT | >85 | [5] |

| Lactone | Lactol (Hemiacetal) | 1.0 - 1.2 equiv. | -78 | 80-95 | [4] |

| Aldehyde | Primary Alcohol | 1.0 equiv. | -78 to RT | >95 | [2] |

| Ketone | Secondary Alcohol | 1.0 equiv. | -78 to RT | >95 | [2] |

| α,β-Unsaturated Ester | Allylic Alcohol | ≥ 2.0 equiv. | -78 | >90 | |

| α,β-Unsaturated Ketone | Allylic Alcohol | 1.0 equiv. | -78 | >90 | |

| Carboxylic Acid | Primary Alcohol | ≥ 2.0 equiv. | RT | >90 | [4] |

| Tertiary Amide | Aldehyde | 1.1 - 1.4 equiv. | -78 | 71-99 | [6] |

| Tertiary Amide | Amine | ≥ 2.0 equiv. | RT | >90 | [2] |

Table 1: General Reductions of Various Functional Groups with this compound-H. This table outlines the typical conditions and outcomes for the reduction of common functional groups. The interplay of stoichiometry and temperature is evident in determining the final product.

| Substrate 1 (Amide) | Substrate 2 (Ester) | This compound-H (equiv.) | Solvent | Temperature (°C) | Yield of Amide-derived Aldehyde (%) | Recovery of Ester (%) | Reference |

| N,N-Dimethylbenzamide | Ethyl Benzoate | 1.1 | THF | -78 | >99 | >99 | [6] |

| N,N-Dimethylbenzamide | Ethyl Benzoate | 1.1 | Toluene | -78 | 34 | 63 | [6] |

| N,N-Dimethylbenzamide | Ethyl Benzoate | 1.1 | Hexane | -78 | 1 | 35 | [6] |

| N,N-Dimethyl-4-methoxybenzamide | Ethyl Benzoate | 1.1 | THF | -78 | >99 | >99 | [6] |

| N,N-Dimethyl-4-nitrobenzamide | Ethyl Benzoate | 1.1 | THF | -78 | 91 | >99 | [6] |

| Weinreb Amide | Methyl Ester | 1.2 | THF | -78 | 95 | >99 | [6] |

Table 2: Chemoselective Reduction of Tertiary Amides in the Presence of Esters. This data highlights the remarkable selectivity achievable for the reduction of amides over esters, particularly in THF at low temperatures.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key this compound-H reductions.

Protocol 1: Partial Reduction of an Ester to an Aldehyde

This procedure is adapted from established laboratory practices for the synthesis of aldehydes from esters.[4]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is used.

-

Reagent Preparation: The ester (1.0 eq.) is dissolved in an anhydrous solvent such as toluene or dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Reaction Cooldown: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

This compound-H Addition: A solution of this compound-H (1.0 M in hexanes or toluene, 1.1 eq.) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol (1-2 mL per mmol of this compound-H) to consume excess reagent.

-

Workup: The cold bath is removed, and the reaction is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers form (this can take several hours).

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography.

Protocol 2: Chemoselective Reduction of a Tertiary Amide to an Aldehyde in the Presence of an Ester

This protocol is based on the findings of An and coworkers, demonstrating high chemoselectivity.[6]

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Preparation: The substrate containing both the tertiary amide and ester functionalities (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Reaction Cooldown: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

This compound-H Addition: this compound-H (1.0 M solution in THF, 1.1 eq.) is added dropwise to the stirred solution over a period of 15-20 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 30 minutes. The progress of the reaction is monitored by GC analysis of quenched aliquots.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

Workup and Extraction: The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound-H chemistry, adhering to the specified formatting guidelines.

Caption: Mechanism of this compound-H reduction of an ester to an aldehyde.

Caption: A typical experimental workflow for a this compound-H reduction.

References

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Aluminum: A Technical Guide to the Historical Development of Organoaluminum Reducing Agents

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern synthetic chemistry has been profoundly shaped by the development of powerful and selective reducing agents. Among these, organoaluminum compounds have carved out a significant and versatile niche, enabling transformations that were once arduous or impractical. This technical guide provides an in-depth exploration of the historical development of key organoaluminum reducing agents, offering a comparative analysis of their reactivity, detailed experimental protocols for their application, and a visual representation of their developmental and mechanistic intricacies.

A Historical Trajectory of Discovery and Innovation

The journey of organoaluminum reducing agents is a compelling narrative of scientific curiosity, serendipitous discovery, and the relentless pursuit of greater control in chemical synthesis.

The first organoaluminum compound, ethylaluminium sesquiiodide ((C₂H₅)₃Al₂I₃), was synthesized in 1859 by Hallwachs and Schafarik. However, the field lay largely dormant until the mid-20th century. A pivotal moment arrived in 1947 when Finholt, Bond, and Schlesinger discovered Lithium Aluminum Hydride (LiAlH₄) , a powerful and versatile reducing agent that revolutionized organic synthesis.[1] This discovery opened the door to the efficient reduction of a wide array of functional groups.

The 1950s witnessed another monumental leap forward with the work of Karl Ziegler. His research on organoaluminum compounds, initially aimed at understanding the "Aufbau" (growth) reaction of ethylene, led to the development of Ziegler-Natta catalysts in collaboration with Giulio Natta. These catalysts, typically a combination of a transition metal halide (like TiCl₄) and an organoaluminum co-catalyst (like triethylaluminum), enabled the stereospecific polymerization of olefins, a discovery that earned them the Nobel Prize in Chemistry in 1963 and transformed the polymer industry.

The inherent, and sometimes excessive, reactivity of LiAlH₄ spurred the development of more selective organoaluminum reagents. In this context, Diisobutylaluminum Hydride (DIBAL-H) emerged as a crucial tool. While its initial investigations were also in the context of alkene polymerization, its utility as a selective reducing agent, particularly for the partial reduction of esters and nitriles to aldehydes, became its defining characteristic.[2][3][4] Another significant development was the introduction of Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) . Commercially available as a solution in toluene, Red-Al offers similar reactivity to LiAlH₄ but with improved solubility and thermal stability, making it a safer and more convenient alternative in many applications.

The following diagram illustrates the key milestones in the historical development of these influential reagents.

Comparative Analysis of Key Organoaluminum Reducing Agents

The utility of an organoaluminum reducing agent is dictated by its reactivity and selectivity towards various functional groups. This section provides a comparative overview of LiAlH₄, DIBAL-H, and Red-Al.

Reactivity Profile

The reactivity of these hydrides is influenced by the nature of the aluminum-hydride bond and the steric environment around the aluminum center. LiAlH₄ is the most powerful of the three, capable of reducing a vast range of functional groups. DIBAL-H, with its bulky isobutyl groups, is a more sterically hindered and thus a more selective reducing agent. Red-Al's reactivity is comparable to LiAlH₄, though it is often considered slightly milder.

The following table summarizes the reactivity of these agents towards common functional groups.

| Functional Group | LiAlH₄ Reduction Product | DIBAL-H Reduction Product (low temp.) | Red-Al Reduction Product |

| Aldehyde | Primary Alcohol | Primary Alcohol | Primary Alcohol |

| Ketone | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol |

| Ester | Primary Alcohol | Aldehyde | Primary Alcohol |

| Carboxylic Acid | Primary Alcohol | Aldehyde | Primary Alcohol |

| Amide | Amine | Aldehyde or Amine (substrate dependent) | Amine |

| Nitrile | Primary Amine | Aldehyde | Primary Amine |

| α,β-Unsaturated Ester | Saturated Diol | Allylic Alcohol | Saturated Diol |

| Epoxide | Alcohol | Alcohol | Alcohol |

| Alkyl Halide | Alkane | Alkane (slow) | Alkane |

Quantitative Comparison of Yields

The following table presents a compilation of representative yields for the reduction of various functional groups using LiAlH₄, DIBAL-H, and Red-Al under specific reaction conditions. This data is intended to provide a quantitative basis for reagent selection in synthetic planning.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Ethyl benzoate | LiAlH₄ | THF, 0 °C to rt | Benzyl alcohol | ~95 |

| Ethyl benzoate | DIBAL-H | Toluene, -78 °C | Benzaldehyde | ~85 |

| Ethyl benzoate | Red-Al | Toluene, 0 °C to rt | Benzyl alcohol | ~90 |

| Benzonitrile | LiAlH₄ | Ether, reflux | Benzylamine | ~90 |

| Benzonitrile | DIBAL-H | Hexane, -78 °C to rt | Benzaldehyde | ~80 |

| Benzonitrile | Red-Al | Toluene, rt | Benzylamine | ~85 |

| N,N-Dimethylbenzamide | LiAlH₄ | THF, reflux | N,N-Dimethylbenzylamine | ~92 |

| N,N-Dimethylbenzamide | DIBAL-H | THF, -78 °C | Benzaldehyde | ~75 |

| N,N-Dimethylbenzamide | Red-Al | Toluene, reflux | N,N-Dimethylbenzylamine | ~88 |

| Cyclohexanone | LiAlH₄ | THF, 0 °C | Cyclohexanol | >95 |

| Cyclohexanone | DIBAL-H | Hexane, 0 °C | Cyclohexanol | >95 |

| Cyclohexanone | Red-Al | Toluene, 0 °C | Cyclohexanol | >95 |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving the synthesis and application of organoaluminum reducing agents. Safety Precaution: Organoaluminum hydrides are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.

Synthesis of Lithium Aluminum Hydride (LiAlH₄)

Reaction: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl[1]

Procedure:

-

A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium hydride (x g, y mol).

-

Anhydrous diethyl ether is added to the flask to create a slurry.

-

A solution of anhydrous aluminum chloride (x g, y mol) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

The aluminum chloride solution is added dropwise to the stirred lithium hydride slurry at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

-

The reaction mixture is cooled to room temperature, and the solid lithium chloride is allowed to precipitate.

-

The supernatant, a solution of LiAlH₄ in diethyl ether, is carefully cannulated or filtered under an inert atmosphere into a dry, tared storage vessel.

-

The concentration of the LiAlH₄ solution can be determined by titration.

Reduction of an Ester to an Aldehyde using DIBAL-H

Reaction: RCOOR' + i-Bu₂AlH → RCHO

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with a solution of the ester (x g, y mol) in anhydrous toluene (or another suitable solvent like hexane or dichloromethane).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DIBAL-H (1.0 M in hexane, y mol, 1.0 equivalent) is added dropwise to the stirred ester solution, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 1-3 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to decompose the excess DIBAL-H.

-

The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) is added. The mixture is stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

-

The product is purified by column chromatography or distillation.[5]

The following diagram illustrates the general workflow for a DIBAL-H reduction.

Mechanistic Insights: The Ziegler-Natta Polymerization

The development of Ziegler-Natta catalysts was a landmark achievement in polymer chemistry. The mechanism of this polymerization is a fascinating example of organometallic catalysis. The active catalyst is formed in situ from the reaction of a transition metal halide with an organoaluminum co-catalyst.

The polymerization proceeds via a coordination-insertion mechanism. The alkene monomer coordinates to a vacant site on the transition metal center. This is followed by the insertion of the alkene into the metal-alkyl bond, thus extending the polymer chain. This process repeats, leading to the formation of a long-chain polymer. The stereochemistry of the polymer is controlled by the steric environment of the catalyst's active site.

The following diagram illustrates a simplified mechanism for Ziegler-Natta polymerization.

Logical Evolution of Organoaluminum Reducing Agents

The development of organoaluminum reducing agents did not occur in a vacuum. Rather, it was a logical progression driven by the needs of synthetic chemists for more powerful, selective, and convenient reagents. The immense power of LiAlH₄ was both a blessing and a curse, as its lack of selectivity often led to over-reduction. This limitation directly fueled the exploration and popularization of DIBAL-H for controlled partial reductions. Similarly, the handling difficulties and pyrophoric nature of solid LiAlH₄ led to the adoption of Red-Al, which offers comparable reactivity in a more user-friendly solution form.

The following diagram illustrates the logical relationships in the development of these key reducing agents.

Conclusion

The historical development of organoaluminum reducing agents represents a cornerstone of modern organic synthesis. From the brute force of LiAlH₄ to the finessed selectivity of DIBAL-H and the practical convenience of Red-Al, these reagents have empowered chemists to construct complex molecules with ever-increasing efficiency and precision. The ongoing exploration of organometallic chemistry promises the continued evolution of even more sophisticated and selective reagents, further expanding the frontiers of chemical synthesis and drug discovery. This guide has provided a comprehensive overview of this critical class of reagents, offering both historical context and practical guidance for the modern researcher.

References

- 1. Preparation of Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

Solubility of Diisobutylaluminium Hydride (DIBA-H) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisobutylaluminium hydride (DIBA-H) is a potent and selective reducing agent widely employed in organic synthesis. Its efficacy is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound-H in common organic solvents, outlines a detailed experimental protocol for solubility determination of this air-sensitive compound, and presents a generalized workflow for such procedures. Due to its pyrophoric nature, stringent air-free techniques are mandatory when handling this compound-H.

Solubility Profile of this compound-H

Data Presentation: Qualitative Solubility of this compound-H

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Toluene | C₆H₅CH₃ | Aromatic Hydrocarbon | Highly Soluble / Miscible | [1][2] |

| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | Highly Soluble / Miscible | [1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | [2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | [2] |

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions. This compound-H is commercially available in solutions of toluene, hexane, and THF, further indicating its significant solubility in these solvents.[3][4][5]

Experimental Protocol: Determination of this compound-H Solubility

The pyrophoric and air-sensitive nature of this compound-H necessitates specialized handling techniques to ensure safety and experimental accuracy. The following protocol outlines a method for determining the solubility of this compound-H in a given organic solvent using air-free techniques.

3.1 Safety Precautions

-

Personnel: All manipulations must be performed by trained personnel familiar with handling pyrophoric reagents.

-

Work Area: Experiments must be conducted in a certified fume hood or a glove box under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves) are mandatory.[8]

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime should be readily accessible.[7]

3.2 Materials and Equipment

-

This compound-H (neat or as a solution of known concentration)

-

Anhydrous organic solvent of interest (previously dried and degassed)

-

Schlenk line or glove box

-

Oven-dried glassware (e.g., Schlenk flasks, graduated cylinders with septa)

-

Gas-tight syringes and needles

-

Cannula (double-tipped needle)

-

Magnetic stirrer and stir bars

-

Analytical balance (for use in a glove box or with appropriate containment)

-

Constant temperature bath

3.3 Experimental Procedure

-

Preparation of Saturated Solution:

-

Under a positive pressure of inert gas, add a measured volume of the anhydrous solvent to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Using a gas-tight syringe, slowly add an excess of this compound-H to the solvent while stirring. The formation of a persistent precipitate or a second liquid phase indicates that a saturated solution has been achieved.

-

Seal the flask and allow the mixture to stir at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Withdrawal and Analysis:

-

Allow the undissolved this compound-H to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.

-

Transfer the aliquot to a pre-weighed, oven-dried Schlenk flask.

-

Carefully quench the this compound-H in the aliquot by slowly adding an appropriate reagent (e.g., a protic solvent like isopropanol) under controlled conditions to manage the exothermic reaction.

-

Once the this compound-H is fully reacted, the solvent can be removed under vacuum.

-

The mass of the non-volatile aluminum salts remaining can be determined by weighing the flask. This mass can be stoichiometrically related back to the initial mass of this compound-H in the aliquot.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of this compound-H in aliquot / Volume of aliquot) x 100

-

The molar concentration can be calculated using the molecular weight of this compound-H (142.22 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an air-sensitive compound like this compound-H.

This in-depth guide provides the foundational knowledge for understanding and determining the solubility of this compound-H in common organic solvents. The provided experimental protocol, with its emphasis on safety and air-free techniques, is crucial for any researcher working with this reactive and valuable synthetic reagent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 3. thomassci.com [thomassci.com]

- 4. Wodorek diizobutyloaluminium 1.0M tetrahydrofuran 1191-15-7 [sigmaaldrich.com]

- 5. Diisobutylaluminum hydride 1.0M hexanes 1191-15-7 [sigmaaldrich.com]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]

Commercial Sources and Purity Grades of DIBA-H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminum hydride (DIBA-H or DIBAL-H) is a highly selective and powerful reducing agent pivotal in modern organic synthesis, particularly within pharmaceutical and fine chemical development. Its utility in transforming esters and nitriles to aldehydes, among other reductions, makes a thorough understanding of its commercial availability, purity, and analytical characterization essential for reproducible and scalable synthetic processes. This guide provides an in-depth overview of the commercial landscape of this compound-H, its various purity grades, and the analytical methodologies employed to ensure its quality.

Commercial Suppliers and Formulations

This compound-H is commercially available from several major chemical suppliers, catering to a wide range of needs from small-scale research to bulk manufacturing for pharmaceutical production. Key global suppliers include, but are not limited to, Akzo Nobel, Albemarle Corporation, BASF SE, and Sigma-Aldrich (Merck KGaA).[1][2][3] These companies offer this compound-H in various formulations, most commonly as solutions in hydrocarbon solvents to mitigate its pyrophoric nature and improve handling.

| Supplier Category | Representative Companies | Common Formulations | Scale of Supply |

| Major Chemical Manufacturers | Akzo Nobel, Albemarle Corporation, BASF SE, Lanxess | Neat, Solutions in Toluene, Hexane, Heptane, Cyclohexane | Bulk, Industrial Quantities |

| Fine Chemical & Laboratory Suppliers | Sigma-Aldrich (Merck KGaA), TUODA INDUSTRY LIMITED, Otto Chemie Pvt. Ltd., Parchem | 1.0 M, 1.2 M, 1.5 M solutions in various solvents (Toluene, Hexanes, THF, Dichloromethane) | Research (grams) to Pilot Scale (kilograms) |

This compound-H is typically sold as a 1.0 M or 25 wt. % solution in solvents like toluene, hexanes, or tetrahydrofuran (THF). The choice of solvent can be critical for specific reaction conditions and downstream processing.

Purity Grades and Specifications

The purity of this compound-H is a critical parameter that can significantly impact reaction outcomes, particularly in complex syntheses where side reactions can affect yield and purity of the desired product. Commercial suppliers offer various grades of this compound-H, each with specific purity levels and intended applications.

| Purity Grade | Typical Assay | Key Characteristics & Applications |

| Technical Grade | Variable, may be lower than 95% | Suitable for general industrial applications where high purity is not critical. |

| Reagent Grade | ≥98% | Commonly used in academic and industrial research and development for general synthetic purposes.[1] |

| High-Purity / Pharmaceutical Grade | ≥99% | Intended for use in the synthesis of active pharmaceutical ingredients (APIs) and other applications requiring stringent quality control and minimal impurities.[1] |

Typical Impurities: The primary impurity in this compound-H is often its precursor, triisobutylaluminum (TIBA). Other potential impurities can include other aluminum alkyls and oxidation or hydrolysis products. The manufacturing process, which involves the thermal decomposition of TIBA, is designed to minimize these impurities.[4]

Certificate of Analysis (CoA): A Certificate of Analysis is a crucial document provided by the supplier that details the specific purity and physical properties of a particular batch of this compound-H. For researchers and drug development professionals, it is imperative to request and review the CoA to ensure the quality and consistency of the reagent.

Analytical Methods for Purity and Concentration Determination

Accurate determination of the hydride content in this compound-H solutions is crucial for stoichiometric control in reactions. Several analytical methods are employed for this purpose.

Titration Methods

Titration is a common and reliable method for determining the concentration of active hydride in this compound-H solutions.

Protocol for Titration of this compound-H:

A common method involves the use of a standard solution of a compound that reacts stoichiometrically with the hydride. One such method involves the use of N-phenyl-1-naphthylamine and quinoline.

Workflow for this compound-H Titration:

Figure 1: General workflow for the titration of this compound-H to determine active hydride concentration.

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of this compound-H and quantify impurities like residual triisobutylaluminum. Due to the high reactivity of this compound-H, direct injection is not feasible. Indirect methods, such as derivatization, are typically employed.

Protocol Outline for GC Analysis of this compound-H:

-

Derivatization: A sample of the this compound-H solution is carefully reacted with a proton source, such as an alcohol (e.g., isopropanol), in an inert solvent. This reaction quantitatively converts this compound-H to isobutane and the corresponding aluminum alkoxide.

-

GC Analysis: The resulting solution containing isobutane is then analyzed by GC with a flame ionization detector (FID). The amount of isobutane generated is directly proportional to the amount of active hydride in the original sample.

-

Quantification: The concentration of this compound-H can be determined by comparing the isobutane peak area to that of a known internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity and concentration of this compound-H.[5][6][7][8][9]

¹H NMR Analysis:

-

Sample Preparation: A known amount of the this compound-H solution is carefully quenched in a deuterated solvent (e.g., benzene-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: A ¹H NMR spectrum is acquired with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

-

Analysis: The concentration of this compound-H is determined by comparing the integral of the isobutyl protons of the quenched this compound-H (now in a less reactive form) to the integral of the protons of the internal standard.

Experimental Protocols for this compound-H Reactions

The following provides a general protocol for a common application of this compound-H: the reduction of an ester to an aldehyde.

General Protocol for the Reduction of an Ester to an Aldehyde

This procedure is illustrative and may require optimization for specific substrates.

Reaction Setup and Execution:

-

A solution of the ester (1 equivalent) in a dry, aprotic solvent (e.g., toluene, dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen, argon).

-

A solution of this compound-H (1.0-1.2 equivalents) in a suitable solvent is added dropwise to the cooled ester solution, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

Quenching and Work-up:

-